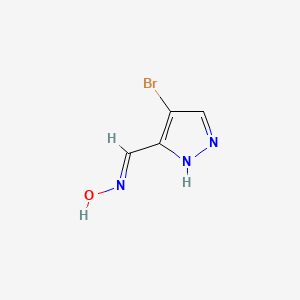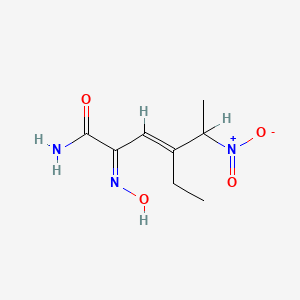![molecular formula C176H278N58O54S7 B1143298 [GLN12]-CHARYBDOTOXIN CAS No. 175069-95-1](/img/new.no-structure.jpg)
[GLN12]-CHARYBDOTOXIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[GLN12]-CHARYBDOTOXIN is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This compound is known for its ability to block certain potassium channels, making it a valuable tool in neurophysiological research. The unique structure of this compound allows it to interact specifically with ion channels, providing insights into their function and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [GLN12]-CHARYBDOTOXIN typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups of amino acids.
Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology. This method includes:
Gene Cloning: Inserting the gene encoding this compound into a suitable expression vector.
Expression in Host Cells: Using bacterial or yeast cells to produce the peptide.
Purification: Employing chromatography techniques to isolate the peptide from the host cell proteins.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at methionine residues, forming sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues in the peptide can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using PCR techniques.
Major Products:
Oxidation Products: Methionine sulfoxides.
Reduction Products: Free thiol groups from disulfide bonds.
Substitution Products: Mutant peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
[GLN12]-CHARYBDOTOXIN has a wide range of applications in scientific research:
Neurophysiology: Used to study the function of potassium channels in neurons.
Pharmacology: Helps in the development of drugs targeting ion channels.
Toxicology: Provides insights into the mechanisms of scorpion venom toxicity.
Biochemistry: Aids in understanding protein structure and function through its interaction with ion channels.
Wirkmechanismus
[GLN12]-CHARYBDOTOXIN exerts its effects by binding to the outer vestibule of potassium channels, blocking the flow of potassium ions. This interaction is highly specific, involving key amino acid residues in the toxin and the channel. The blockade of potassium channels can alter neuronal excitability and signal transmission, making this compound a valuable tool for studying these processes.
Vergleich Mit ähnlichen Verbindungen
Iberiotoxin: Another scorpion toxin that targets potassium channels but with different specificity.
Maurotoxin: A peptide toxin from the scorpion that also blocks potassium channels.
Agitoxin: Derived from the scorpion , similar in function but with distinct binding properties.
Uniqueness of [GLN12]-CHARYBDOTOXIN:
Specificity: this compound has a unique binding affinity for certain potassium channels, making it a precise tool for studying these channels.
Structure: The presence of specific amino acid residues, such as glutamine at position 12, contributes to its unique interaction with ion channels.
Eigenschaften
CAS-Nummer |
175069-95-1 |
|---|---|
Molekularformel |
C176H278N58O54S7 |
Molekulargewicht |
4294.9 |
Synonyme |
[GLN12]-CHARYBDOTOXIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)




![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

